molecular formula C9H14O3 B8610296 3-(4-Methyloxan-4-yl)prop-2-enoic acid

3-(4-Methyloxan-4-yl)prop-2-enoic acid

Cat. No. B8610296
M. Wt: 170.21 g/mol
InChI Key: HKIOWCXWEADEPM-UHFFFAOYSA-N
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Patent
US08217060B2

Procedure details

To a solution of 3-(4-methyl-tetrahydro-pyran-4-yl)-acrylic acid ethyl ester (396 mg, 2.00 mmol, prepared as in STEP A above) in EtOH (10 mL), 6N aqueous NaOH (1 mL) was added dropwise. The resulting mixture was stirred at room temperature over night. The resulting mixture was concentrated and the resulting residue was dissolved in 20 mL of water. The resulting solution was washed twice with diethyl ether (10 mL), and the aqueous layer was acidified with 6N HCl and extracted thrice with DCM (20 mL). The DCM layers were combined, dried over Na2SO4 and concentrated in vacuo to yield 3-(4-methyl-tetrahydro-pyran-4-yl)-acrylic acid, which was used in next step without further purification.
Name
3-(4-methyl-tetrahydro-pyran-4-yl)-acrylic acid ethyl ester
Quantity
396 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:14])[CH:5]=[CH:6][C:7]1([CH3:13])[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1)C>CCO.[OH-].[Na+]>[CH3:13][C:7]1([CH:6]=[CH:5][C:4]([OH:14])=[O:3])[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1 |f:2.3|

Inputs

Step One
Name
3-(4-methyl-tetrahydro-pyran-4-yl)-acrylic acid ethyl ester
Quantity
396 mg
Type
reactant
Smiles
C(C)OC(C=CC1(CCOCC1)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
1 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in 20 mL of water
WASH
Type
WASH
Details
The resulting solution was washed twice with diethyl ether (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted thrice with DCM (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1(CCOCC1)C=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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